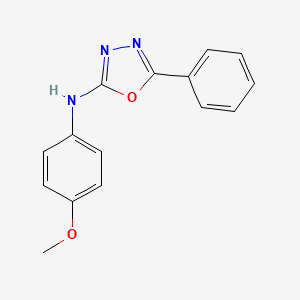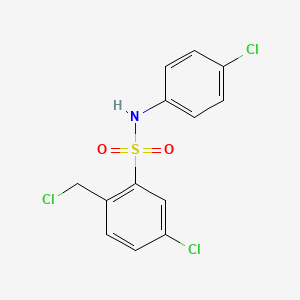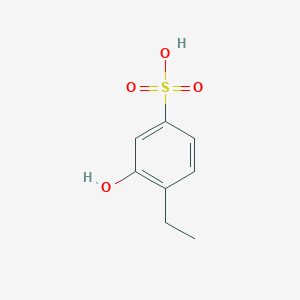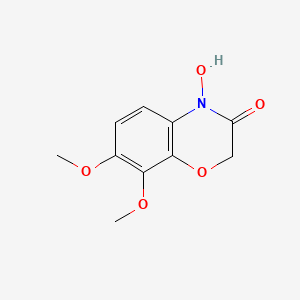
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- is an organic compound with a unique structure that includes a benzene ring substituted with a cyclopropylidenemethyl group and three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of a benzene derivative followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems through its interaction with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (cyclopropylidenemethyl)-: A simpler analog without the methoxy groups.
Benzene, 1,2,3-trimethoxy-: Lacks the cyclopropylidenemethyl group.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the methoxy groups.
Uniqueness
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- is unique due to the combination of its substituents, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
835903-34-9 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
5-(cyclopropylidenemethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C13H16O3/c1-14-11-7-10(6-9-4-5-9)8-12(15-2)13(11)16-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
AUFXKXVBENPEHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)


![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)

![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)

![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)

